molecular formula C26H23Cl2N3O5 B12034270 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate CAS No. 477731-69-4

4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate

Cat. No.: B12034270
CAS No.: 477731-69-4
M. Wt: 528.4 g/mol
InChI Key: VCDZRVMPBSBWCQ-MUFRIFMGSA-N
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Description

4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydrazono group, and a butoxybenzoate ester, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate typically involves multiple steps:

  • Formation of the Hydrazone Intermediate

      Starting Materials: 3,4-Dichloroaniline and ethyl oxalyl chloride.

      Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.

      Procedure: 3,4-Dichloroaniline is reacted with ethyl oxalyl chloride to form the corresponding hydrazone intermediate.

  • Condensation Reaction

      Starting Materials: The hydrazone intermediate and 4-formylphenyl 4-butoxybenzoate.

      Reaction Conditions: The reaction is typically conducted in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid.

      Procedure: The hydrazone intermediate is condensed with 4-formylphenyl 4-butoxybenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and automation to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert solvents like tetrahydrofuran (THF) or ethanol.

      Products: Reduction reactions can yield amines or alcohols, depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide or potassium cyanide.

      Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound might intercalate with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a butoxy group.

    4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

The uniqueness of 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The butoxy group, in particular, may influence its solubility, stability, and interaction with biological targets, differentiating it from its analogs.

Properties

CAS No.

477731-69-4

Molecular Formula

C26H23Cl2N3O5

Molecular Weight

528.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate

InChI

InChI=1S/C26H23Cl2N3O5/c1-2-3-14-35-20-11-6-18(7-12-20)26(34)36-21-9-4-17(5-10-21)16-29-31-25(33)24(32)30-19-8-13-22(27)23(28)15-19/h4-13,15-16H,2-3,14H2,1H3,(H,30,32)(H,31,33)/b29-16+

InChI Key

VCDZRVMPBSBWCQ-MUFRIFMGSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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